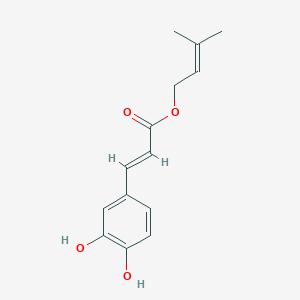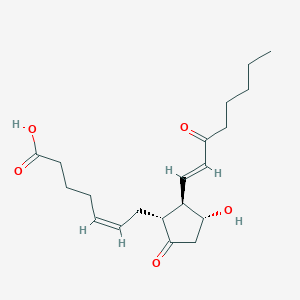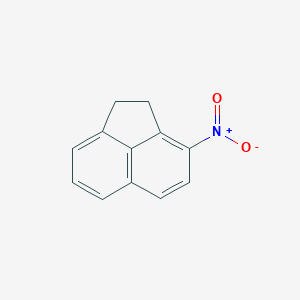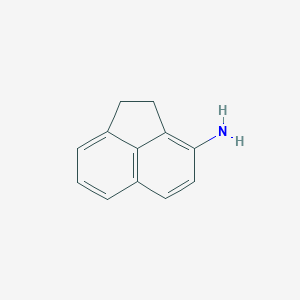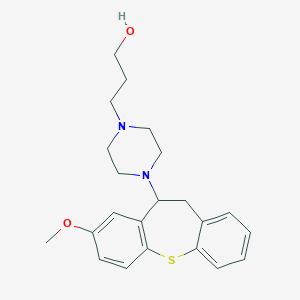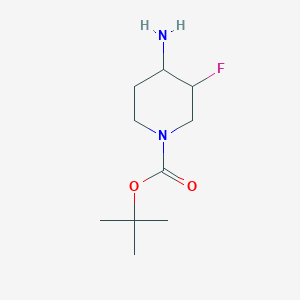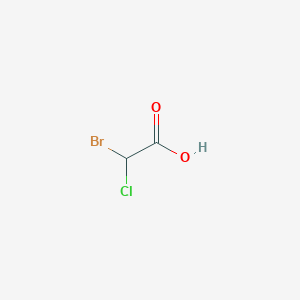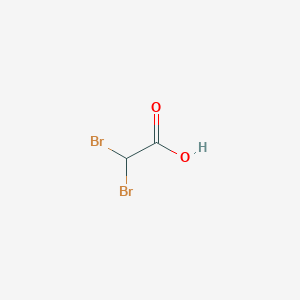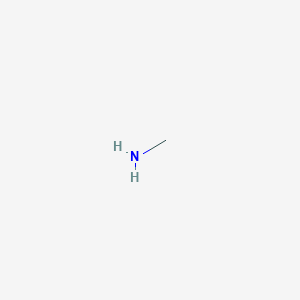
酢酸コエンザイムA リチウム塩
概要
説明
Acetyl coenzyme A lithium salt, also known as Acetyl-S-CoA Li3, is a lithium salt of an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .
Synthesis Analysis
Acetyl coenzyme A lithium salt is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase . It is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase .Molecular Structure Analysis
The molecular formula of Acetyl coenzyme A lithium salt is C23H38N7O17P3S . The molecular weight of the free acid basis is 809.57 .Chemical Reactions Analysis
Acetyl coenzyme A lithium salt is involved in various enzymatic acetyl transfer reactions . It is the starting compound for the citric acid cycle (Kreb’s cycle) and is also a key precursor in lipid biosynthesis .Physical And Chemical Properties Analysis
Acetyl coenzyme A lithium salt is a white powder . It is soluble in water at 100 mg/mL . It is stable in neutral and moderately acidic solutions but will hydrolyze in alkaline and strongly acidic solutions .科学的研究の応用
酵素的アセチル転移反応
Acetyl-CoA is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . 酵素的アセチル転移反応において、アシル基の重要な補因子および担体としての役割を果たします。
クエン酸回路(クレブス回路)
Acetyl-CoA is the starting compound for the citric acid cycle, also known as the Kreb’s cycle . クエン酸回路は、クレブス回路としても知られており、蓄えられたエネルギーを放出するためにすべての好気性生物によって使用される一連の化学反応です。
脂質生合成
Acetyl-CoA is a key precursor in lipid biosynthesis . 脂質生合成における重要な前駆体です。
ピルビン酸カルボキシラーゼの調節
Acetyl-CoA positively regulates the activity of pyruvate carboxylase . この酵素は、グルコース合成のプロセスである糖新生において重要な役割を果たします。
神経伝達物質の産生
Acetyl-CoA is a precursor of the neurotransmitter acetylcholine . アセチルコリンは、末梢神経系(PNS)と中枢神経系(CNS)の両方で重要な神経伝達物質です。
ヒストンアセチル化
Histone acetylases (HAT) use Acetyl-CoA as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins . このプロセスは、遺伝子発現の調節に不可欠です。
CAT酵素活性の測定
Acetyl-Coenzyme A is used to assay CAT enzyme activity in cell extracts using radioisotopes . 放射性同位体を用いて細胞抽出液中のCAT酵素活性を測定するために使用されます。
作用機序
Target of Action
Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It primarily targets enzymes involved in these reactions, such as pyruvate carboxylase , and histone acetylases (HAT) . These enzymes play crucial roles in various biochemical processes, including the citric acid cycle, lipid biosynthesis, and post-translational acetylation reactions of histone and non-histone proteins .
Mode of Action
The acetic acid moiety of Acetyl coenzyme A is bound by a high-energy bond to the -SH group of Coenzyme A . In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This allows it to donate acetyl groups to its target enzymes, thereby facilitating various enzymatic reactions .
Biochemical Pathways
Acetyl coenzyme A is involved in several biochemical pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It is the starting compound for the citric acid cycle (Kreb’s cycle) , and is a key precursor in lipid biosynthesis , being the source of all fatty acid carbons . It also serves as a precursor of the neurotransmitter acetylcholine .
Pharmacokinetics
It is known that the compound is soluble in water at 100 mg/ml , suggesting that it may have good bioavailability.
Result of Action
The action of Acetyl coenzyme A lithium salt results in various molecular and cellular effects. It positively regulates the activity of pyruvate carboxylase , facilitating the conversion of pyruvate to oxaloacetate in the citric acid cycle. It also donates acetyl groups to histone acetylases (HAT), enabling the post-translational acetylation reactions of histone and non-histone proteins . This can influence gene expression and other cellular processes.
Action Environment
Acetyl coenzyme A lithium salt is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive .
Safety and Hazards
Acetyl coenzyme A lithium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Acetyl coenzyme A lithium salt is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it positively regulates the activity of pyruvate carboxylase . It also serves as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .
Cellular Effects
Acetyl coenzyme A lithium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a precursor of the neurotransmitter acetylcholine . It also plays a role in the regulation of various cellular mechanisms by providing acetyl groups to target amino acid residues for post-translational acetylation reactions of proteins .
Molecular Mechanism
At the molecular level, Acetyl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Acetyl coenzyme A lithium salt may change due to factors such as the product’s stability and degradation . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes more rapidly in alkaline solutions .
Metabolic Pathways
Acetyl coenzyme A lithium salt is involved in various metabolic pathways. It is the starting compound for the citric acid cycle . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Acetyl coenzyme A lithium salt can be achieved through a multistep reaction pathway. The first step involves the synthesis of coenzyme A, followed by the acetylation of coenzyme A using acetyl chloride. The resultant product is then treated with lithium hydroxide to obtain Acetyl coenzyme A lithium salt.", "Starting Materials": ["Pantothenic acid", "Cysteamine", "ATP", "MgCl2", "Acetyl chloride", "Lithium hydroxide"], "Reaction": [ "Step 1: Synthesis of Coenzyme A", "a. Pantothenic acid is reacted with cysteamine in the presence of ATP and MgCl2 to form 4'-phosphopantetheine.", "b. 4'-phosphopantetheine is then adenylated to form dephospho-CoA.", "c. Dephospho-CoA is further reacted with ATP to form Coenzyme A.", "Step 2: Acetylation of Coenzyme A", "a. Coenzyme A is reacted with acetyl chloride in the presence of pyridine to form Acetyl Coenzyme A.", "Step 3: Formation of Acetyl coenzyme A lithium salt", "a. Acetyl Coenzyme A is reacted with lithium hydroxide to form Acetyl coenzyme A lithium salt." ] } | |
CAS番号 |
32140-51-5 |
分子式 |
C23H38LiN7O17P3S |
分子量 |
816.5 g/mol |
IUPAC名 |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
InChIキー |
MQDBECZUJONFAI-QJBWUGSNSA-N |
異性体SMILES |
[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
正規SMILES |
[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
ピクトグラム |
Irritant |
関連するCAS |
75520-41-1 32140-51-5 |
同義語 |
Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




